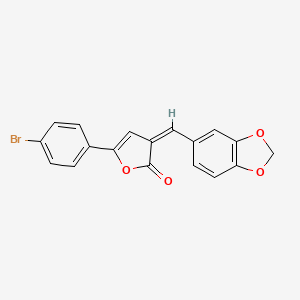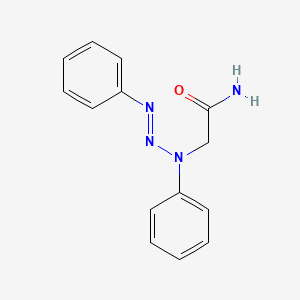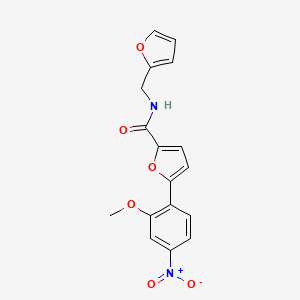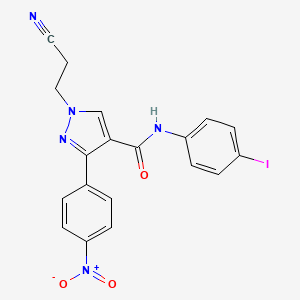
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BF-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone has been found to modulate the activity of various ion channels, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to bind to the pore region of these channels, resulting in a decrease in their activity. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative effects on cancer cell lines, modulation of ion channel activity, and antioxidant activity. Additionally, this compound has been found to exhibit analgesic effects in animal models, indicating its potential use as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone in laboratory experiments is its ability to modulate the activity of ion channels, which could have implications for the treatment of various diseases. Additionally, this compound has been found to exhibit anti-cancer effects, making it a promising candidate for use in cancer research. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone. One potential direction is the development of derivatives of this compound with improved potency and selectivity for ion channels. Additionally, further research is needed to fully understand the mechanisms underlying this compound's anti-cancer effects. Finally, this compound could be further studied for its potential use as a chemical probe in drug discovery.
Synthesemethoden
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 1,3-benzodioxole in the presence of a catalyst such as piperidine. The resulting product can then be further reacted with furan-2(3H)-one to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-ylmethylene)-5-(4-bromophenyl)-2(3H)-furanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to exhibit anti-proliferative effects on various cancer cell lines, making it a promising candidate for use in cancer treatment. In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. Additionally, this compound has been studied for its potential use as a chemical probe in drug discovery.
Eigenschaften
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-bromophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO4/c19-14-4-2-12(3-5-14)16-9-13(18(20)23-16)7-11-1-6-15-17(8-11)22-10-21-15/h1-9H,10H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJFORBXXGDFDS-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367326 | |
| Record name | ST51003416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5668-22-4 | |
| Record name | ST51003416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[6-(2,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5009850.png)


![2-[(5-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5009860.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)


![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)
